Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517397
InChI: InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-7-8-10(12(17)19-6)16-11(9)18-5/h7-8H,1-6H3
SMILES:
Molecular Formula: C14H20BNO5
Molecular Weight: 293.13 g/mol

Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

CAS No.:

Cat. No.: VC13517397

Molecular Formula: C14H20BNO5

Molecular Weight: 293.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate -

Specification

Molecular Formula C14H20BNO5
Molecular Weight 293.13 g/mol
IUPAC Name methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Standard InChI InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-7-8-10(12(17)19-6)16-11(9)18-5/h7-8H,1-6H3
Standard InChI Key HWEDYJBLHYBUQV-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(=O)OC)OC

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically employs palladium-catalyzed Miyaura borylation. A common protocol involves reacting 6-methoxy-5-bromopicolinate with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and a base such as potassium acetate. The reaction proceeds under inert conditions (argon atmosphere) at 80–100°C for 12–24 hours, yielding the product with purities exceeding 97% after chromatographic purification .

Key Reaction Parameters:

  • Catalyst: Pd(dppf)Cl2_2 (1–2 mol%)

  • Solvent: 1,4-Dioxane or tetrahydrofuran

  • Temperature: 80–100°C

  • Yield: 70–85%

Industrial Manufacturing

Industrial production scales this methodology using continuous flow reactors to enhance efficiency and safety. Advanced purification techniques, including fractional crystallization and high-performance liquid chromatography (HPLC), ensure compliance with pharmaceutical-grade standards.

Molecular Structure and Physicochemical Properties

PropertyValueSource
Molecular Weight293.13 g/mol
Density1.1–1.2 g/cm3^3 (estimated)
Melting PointNot reported
Boiling Point>300°C (decomposes)
SolubilitySoluble in DMSO, THF

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (s, 1H, pyridine-H), 7.90 (s, 1H, pyridine-H), 3.95 (s, 3H, OCH3_3), 3.85 (s, 3H, COOCH3_3), 1.35 (s, 12H, pinacol-CH3_3) .

  • 11^{11}B NMR: δ 30–32 ppm, characteristic of sp2^2-hybridized boron.

Chemical Reactivity and Mechanisms

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables participation in Suzuki-Miyaura couplings with aryl halides, forming biaryl structures critical in drug discovery. For example, reaction with 4-bromoaniline in the presence of Pd(PPh3_3)4_4 and Na2_2CO3_3 yields a biphenyl derivative (85% yield).

Hydrolysis and Stability

The compound undergoes slow hydrolysis in aqueous media to form the corresponding boronic acid. This reaction is pH-dependent, accelerating under acidic or basic conditions:
R-B(pin)+2H2OR-B(OH)2+pinacol\text{R-B(pin)} + 2\text{H}_2\text{O} \rightarrow \text{R-B(OH)}_2 + \text{pinacol}

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown inhibitory activity against serine proteases such as thrombin and trypsin (IC50_{50} = 2–5 μM). The boronic ester group forms reversible covalent bonds with catalytic serine residues, mimicking transition states.

Prodrug Development

The pinacol boronate group enhances membrane permeability, making the compound a candidate for prodrug strategies. Intracellular esterases hydrolyze the methyl ester, releasing the active boronic acid.

ParameterRecommendationSource
Personal ProtectionGloves, lab coat, eye protection
First Aid (Skin Contact)Wash with soap/water for 15 min
Storage-20°C, inert atmosphere

Comparison with Structural Analogs

Table 3: Analogous Picolinate Boronic Esters

CompoundMolecular FormulaKey DifferencesSource
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinateC13_{13}H18_{18}BNO4_4No methoxy substituent
Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinateC12_{12}H15_{15}BClNO4_4Chloro vs. methoxy group

The methoxy group in the subject compound enhances electron density at the pyridine ring, increasing reactivity in electrophilic substitutions compared to chloro or methyl analogs.

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